Talinolol is a synthetic, highly selective β1-adrenergic receptor antagonist. [, , , , , ] It is primarily used in scientific research as a probe drug to study the activity and function of P-glycoprotein (P-gp, also known as ABCB1), a transmembrane protein responsible for efflux transport of various compounds, including many drugs, across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , ] Due to its relatively low metabolism and predominant excretion in unchanged form, Talinolol is particularly valuable for investigating P-gp mediated drug interactions and their impact on drug absorption, distribution, and elimination. [, , ]
Talinolol was first synthesized in the 1970s and has since been utilized in clinical settings. It belongs to the class of beta-blockers, which are widely used in treating various cardiovascular diseases. The compound is categorized under non-selective beta-blockers due to its affinity for both beta-1 and beta-2 adrenergic receptors, although it shows a greater selectivity towards beta-1 receptors.
The synthesis of talinolol involves several steps, typically beginning with the preparation of a cyclohexylamine derivative. The key steps include:
A notable synthesis route reported involves the use of epoxide intermediates and secondary amines, leading to the formation of talinolol through ring closure reactions mediated by various reagents, including p-tosyl chloride .
Talinolol has a complex molecular structure characterized by the following features:
The three-dimensional structure of talinolol reveals a configuration that allows it to fit into the active sites of beta-adrenergic receptors effectively, facilitating its action as an antagonist .
Talinolol undergoes several chemical reactions relevant to its pharmacokinetics and metabolism:
The metabolic pathways have been characterized using high-performance liquid chromatography coupled with mass spectrometry techniques, allowing for detailed profiling of talinolol and its metabolites in biological samples .
Talinolol exerts its effects primarily through antagonism of beta-adrenergic receptors:
Studies indicate that talinolol's binding affinity varies based on structural modifications made during synthesis, affecting its potency as a beta-blocker .
Talinolol exhibits several important physical and chemical properties:
These properties are critical for developing effective drug delivery systems that maximize absorption while minimizing degradation during storage and transit through the gastrointestinal tract .
Talinolol has several applications in clinical pharmacology:
Additionally, ongoing research explores its potential applications beyond traditional uses, including effects on cholesterol metabolism and interactions with various transport proteins that modulate drug absorption .
Talinolol exhibits incomplete and variable oral absorption (53-62%) despite adequate lipophilicity (logD=1.1) and absence of significant first-pass metabolism. This phenomenon is primarily attributed to P-glycoprotein (P-gp/ABCB1/MDR1)-mediated efflux in the intestine. P-gp, expressed on the apical membrane of enterocytes, actively pumps talinolol back into the gut lumen, limiting its systemic absorption [1] [4].
Key characteristics of talinolol-P-gp interaction:
Table 1: Impact of Modulators on Talinolol Intestinal Absorption via P-gp
Modulator Type | Compound | Effect on P-gp | Impact on Talinolol Pharmacokinetics | Reference |
---|---|---|---|---|
Inhibitor | TPGS (0.04%) | Inhibition | ↑ AUC₀–∞ by 39% ↑ Cₘₐₓ by 100% | [2] |
Inhibitor | Verapamil | Inhibition | ↑ Absorption (Net secretion inhibited) | [4] |
Inhibitor | Erythromycin | Inhibition | ↑ Absorption | [4] |
Inducer | Carbamazepine | Induction (MRNA ↑) | ↓ Absorption to 53.2% (from 62.1%) | [8] |
Inducer | Rifampicin | Induction | ↓ Bioavailability | [4] |
Inducer | St. John's Wort | Induction | ↓ Bioavailability | [4] |
None | Poloxamer 188 (0.8%) | No effect | No significant change in AUC or Cₘₐₓ | [2] |
Following absorption, talinolol reaches the liver where uptake transporters influence its hepatocellular concentration and subsequent biliary excretion.
Renal excretion constitutes a major elimination pathway for talinolol, involving both glomerular filtration and active tubular secretion/efflux.
The gene encoding P-gp, ABCB1 (or MDR1), is highly polymorphic. The impact of its polymorphisms on talinolol pharmacokinetics has been extensively studied but results are complex and sometimes conflicting.
Table 2: Key Genetic Polymorphisms and Their Observed Impact on Talinolol Disposition
Gene | Transporter | Polymorphism | Key Variant(s) | Observed Impact on Talinolol PK | Evidence Consistency |
---|---|---|---|---|---|
SLCO1B1 | OATP1B1 | Haplotype defining | *1b (contains c.388A>G) | ↓ Elimination half-life (12.2 vs 14.5 h in 1a/1a) | Moderate [9] |
SLCO1B1 | OATP1B1 | c.388A>G (rs2306283) | 388G | ↑ Hepatic OATP1B1 expression (P=0.00034); Alters atorvastatin PK | Strong [3] |
ABCC2 | MRP2 | G1249A (Val417Ile) | 1249A (417Ile) | ↓ Oral Bioavailability | Limited [9] |
ABCB1 | P-gp (MDR1) | C1236T, G2677T/A, C3435T | Various haplotypes (e.g., *3, *5, *6) | Mixed findings: Some report altered absorption/bioavailability, Twin study found no significant impact | Inconsistent [5] [9] |
SLC22A1 | OCT1 | Various functional variants | e.g., R61C, G401S, M420del, G465R | No significant association with clearance | Limited (Negative) [9] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4